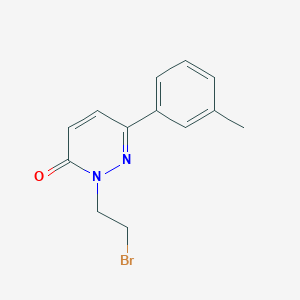
2-(2-Bromoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
The compound “2-(2-Bromoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one” is likely to be an organic compound given its structure. It contains a pyridazinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The bromoethyl and methylphenyl groups are substituents on this ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a pyridazinone ring as its core structure, with a bromoethyl group and a methylphenyl group attached to it .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The bromoethyl group, for example, could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a bromine atom could make the compound relatively heavy and potentially more reactive .Applications De Recherche Scientifique
Structural Properties and Interactions
The compound possesses two cyclic groups, specifically 4-(methoxycarbonyl)phenyl and 6-(4-bromophenyl)-3-oxo-2,3,4,5-dihydropyridazin-4-yl, linked by a methylene spacer. The pyridazine ring in the structure is noted for its twisted nature, and it forms centrosymmetric intermolecular N—H⋯O hydrogen bonds, leading to a one-dimensional polymeric structure due to the interactions of C—Br⋯O=C (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Synthetic Pathways and Reactivity
The compound's bromination and reaction with nucleophiles have been extensively studied, highlighting its versatility in creating various heterocyclic products. Notably, it undergoes transformations to form compounds like 2,4-bis(aryl)furans, 2,4-bis(aryl)thiophenes, and various pyridazinium bromides, demonstrating the compound's reactivity and potential for synthesizing diverse molecular structures (Potikha, Turelik, & Kovtunenko, 2009).
Creation of Novel Heterocyclic Products
The compound is instrumental in synthesizing novel heterocyclic products, showcasing its utility in organic synthesis. The reactions of the compound with various binucleophilic amines lead to new and fully characterized heterocyclic products, underscoring its role as a crucial intermediate in synthetic organic chemistry (Hikem-Oukacha, Hamdi, Silva, & Yahia, 2011).
Propriétés
IUPAC Name |
2-(2-bromoethyl)-6-(3-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-10-3-2-4-11(9-10)12-5-6-13(17)16(15-12)8-7-14/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMOIBLKMAORNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine](/img/structure/B1484417.png)
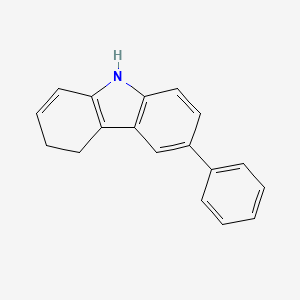
![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
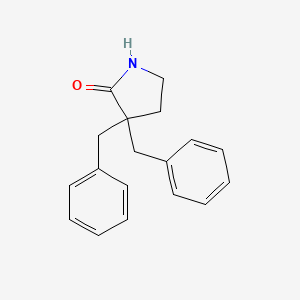
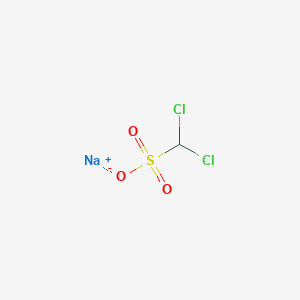
![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)
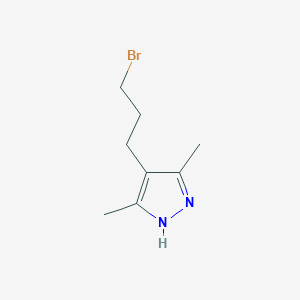
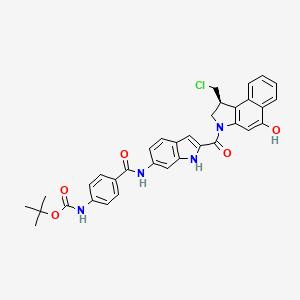
![2-({2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino}carbonyl)benzoic acid](/img/structure/B1484430.png)

![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)
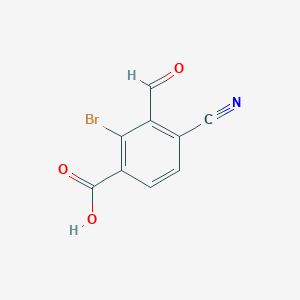
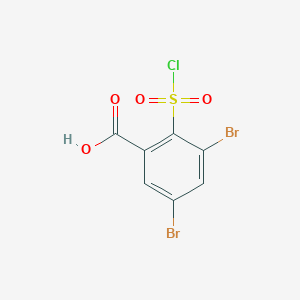
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)